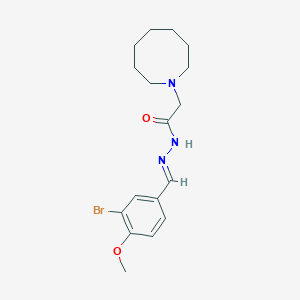![molecular formula C22H24FN7O B5525173 N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)
N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls under the category of synthetic organic chemicals, often utilized in medicinal chemistry for their biological activities. The synthesis and analysis of this compound, like others in its class, are vital for understanding its potential as a therapeutic agent.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed reactions, and the use of precursors with specific leaving groups for radio-labeling or other purposes (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through various analytical techniques such as NMR, MS, and X-ray crystallography. These analyses provide crucial information on the compound's structural conformation and chemical environment, which are essential for understanding its chemical reactivity and biological activity.
Chemical Reactions and Properties
Chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are key to understanding the compound's behavior in biological systems. For related compounds, studies focus on their ability to interact with specific receptors or enzymes, influencing their pharmacological profiles.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through standard chemical analysis methods. These properties are crucial for drug formulation and delivery.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different chemical groups, are important for understanding the compound's interactions and stability in various environments, impacting its storage, handling, and formulation.
For more specific and detailed analysis related to "N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide", dedicated studies and research would be required, focusing specifically on this compound's unique structure and properties.
References:
- (Eskola et al., 2002) - Discusses synthesis involving electrophilic fluorination and palladium catalysis.
Wissenschaftliche Forschungsanwendungen
Serotonin 1A Receptors in Alzheimer's Disease
Research has utilized molecular imaging probes, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for positron emission tomography (PET) studies to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. These studies have shown significantly decreased receptor densities in key brain regions associated with Alzheimer's, correlating with the severity of clinical symptoms and decreased glucose utilization. This highlights the role of serotonin receptors in the pathology of Alzheimer's and the potential for targeted therapies (Kepe et al., 2006).
Synthesis for Imaging Dopamine Receptors
Another study focused on the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. The study achieved high specific radioactivity and demonstrated homogeneous distribution of radioactivity within the rat brain, suggesting its utility in studying dopamine receptor distribution and function (Eskola et al., 2002).
5-HT1A Antagonist for Neurotransmission Study
[(18)F]p-MPPF, identified as [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, has been researched as a new 5-HT(1A) antagonist for studying serotonergic neurotransmission with PET. This compound's chemistry, radiochemistry, and its interactions in animal and human models via PET highlight its potential in neurological research (Plenevaux et al., 2000).
Met Kinase Inhibitor Development
The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective inhibitor of the Met kinase superfamily for cancer treatment demonstrates the therapeutic applications of complex molecular designs. This compound has shown promising results in preclinical trials, emphasizing the importance of targeted therapy in oncology (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN7O/c1-15-6-7-19(24-14-15)26-20-8-9-21(28-27-20)29-10-12-30(13-11-29)22(31)25-18-5-3-4-17(23)16(18)2/h3-9,14H,10-13H2,1-2H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEQPWLESHUPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)




![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)


![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
